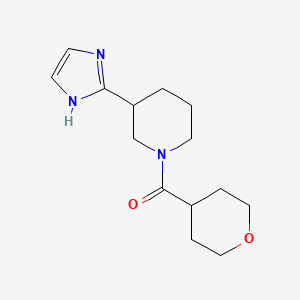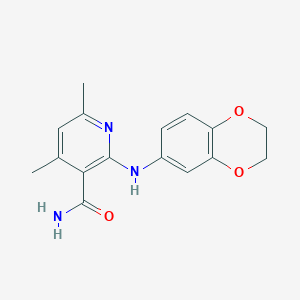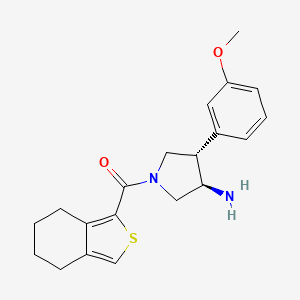
3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" belongs to a class of chemical compounds that have attracted interest due to their diverse chemical and biological properties. Research on related compounds has focused on their synthesis, molecular structure, and potential applications in various fields.
Synthesis Analysis
Three-Step Synthesis
A three-step synthesis process involving nucleophilic aromatic substitution, hydrogenation, and iodination has been reported for a key intermediate similar to our compound of interest (Fussell et al., 2012).
One-Step Synthesis
Another approach is a one-step synthesis involving a three-component condensation reaction. This method is noted for its convenience and efficiency (Shestopalov et al., 2002).
Molecular Structure Analysis
- Crystal Structure Analysis: The crystal structures of similar compounds have been studied, revealing important insights into molecular conformation and interactions. Such studies are crucial for understanding the chemical behavior of these compounds (Bushuev et al., 2010).
Chemical Reactions and Properties
- Reactivity Analysis: Studies on related compounds have shown diverse reactivity patterns, including transformations into other heterocyclic structures, which are significant for their potential applications (Bukhryakov et al., 2012).
Physical Properties Analysis
- Spectroscopy and Electrochemistry: Various studies have utilized spectroscopic and electrochemical methods to analyze the physical properties of similar compounds. These methods provide a deep understanding of the compounds' electronic and structural characteristics (Al-ayed, 2011).
科学的研究の応用
Synthesis Techniques
Researchers have developed various synthesis methods for compounds similar to 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine. For instance, a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring was developed. This method extends to benzo analogues of the title compounds, suggesting potential pathways for the synthesis of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine (Shevchuk et al., 2012).
Chemical Reactions and Applications
Novel synthetic pathways and applications for related compounds have been explored, including the synthesis under microwave irradiation of fused pyran derivatives via one-pot cyclocondensation reactions, which could imply the versatility of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in synthesizing complex molecular structures with potential biological activities (Kalaria et al., 2014).
Biological Screening
Compounds structurally related to 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine have been synthesized and screened for their biological activities. For instance, a combinatorial library of fused pyran derivatives exhibited significant in vitro antibacterial and antimalarial activities, highlighting the potential of such compounds in therapeutic applications (Kalaria et al., 2014).
Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold, similar to the core structure of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine, is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This highlights the potential of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in contributing to the development of new therapeutic agents (Deep et al., 2016).
特性
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(11-3-8-19-9-4-11)17-7-1-2-12(10-17)13-15-5-6-16-13/h5-6,11-12H,1-4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSOUKUUIYFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)


![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)
![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)
![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)